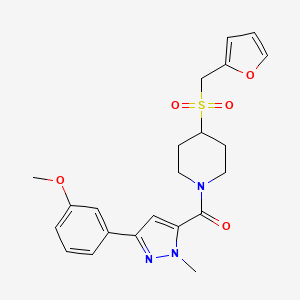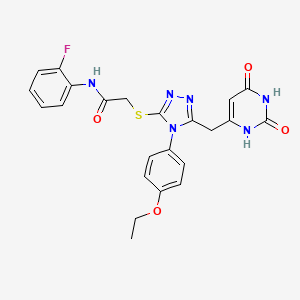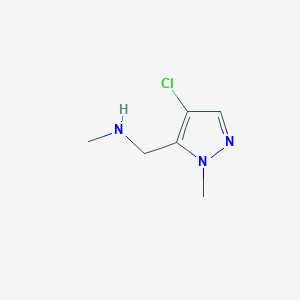![molecular formula C10H14LiN3O3 B2737162 lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2155855-89-1](/img/structure/B2737162.png)
lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₅N₃O₃Li
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis process. The general synthetic route involves the following steps:
Preparation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Hydroxypyrrolidinylmethyl Group: : The hydroxypyrrolidinylmethyl group can be introduced through nucleophilic substitution reactions.
Lithium Salt Formation: : The final step involves the formation of the lithium salt by reacting the pyrazole derivative with lithium hydroxide or lithium alkoxide.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: : Reduced forms of the compound, which may have different biological activities.
Substitution Products: : Derivatives with different functional groups introduced at specific positions on the pyrazole ring.
Scientific Research Applications
Lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: : It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and mood stabilization.
Industry: : The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in neurotransmitter synthesis and metabolism. Additionally, it may interact with receptors in the central nervous system, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Lithium carbonate: : Used primarily in the treatment of bipolar disorder.
Lithium chloride: : Used in organic synthesis and as a desiccant.
Lithium bromide: : Used in air conditioning systems and as a sedative.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications in various fields.
Properties
IUPAC Name |
lithium;4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.Li/c1-12-4-7(9(11-12)10(15)16)5-13-3-2-8(14)6-13;/h4,8,14H,2-3,5-6H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBISBVJYLEMU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737085.png)



![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)
![N-(4-fluorophenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2737096.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)
